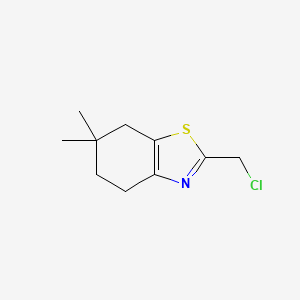
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is a heterocyclic organic compound It features a benzothiazole ring system, which is a fused bicyclic structure consisting of a benzene ring and a thiazole ring The compound is characterized by the presence of a chloromethyl group at the 2-position and two methyl groups at the 6,6-positions of the tetrahydrobenzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with a chloromethylating agent in the presence of a base. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts like zinc chloride or aluminum chloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can convert it to the corresponding thiol or sulfide derivatives.
Cyclization Reactions: The presence of the benzothiazole ring allows for further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride, sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation with hydrogen peroxide can produce a sulfoxide.
Scientific Research Applications
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design.
Materials Science: The compound is used as a building block for the synthesis of advanced materials, including polymers and organic semiconductors.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, resulting in antimicrobial or anticancer effects . The benzothiazole ring system also contributes to the compound’s ability to interact with DNA and other nucleic acids, further enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
2-Chloromethyl-4,5-dimethylthiazole: Similar in structure but lacks the benzene ring, resulting in different chemical properties and reactivity.
6,6-Dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole:
Uniqueness
2-(Chloromethyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1,3-benzothiazole is unique due to the presence of both the chloromethyl group and the benzothiazole ring system. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H14ClNS |
|---|---|
Molecular Weight |
215.74 g/mol |
IUPAC Name |
2-(chloromethyl)-6,6-dimethyl-5,7-dihydro-4H-1,3-benzothiazole |
InChI |
InChI=1S/C10H14ClNS/c1-10(2)4-3-7-8(5-10)13-9(6-11)12-7/h3-6H2,1-2H3 |
InChI Key |
ISXMJAYHKFYEGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2=C(C1)SC(=N2)CCl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-chlorophenyl)methyl]cyclohexanamine](/img/structure/B13261857.png)
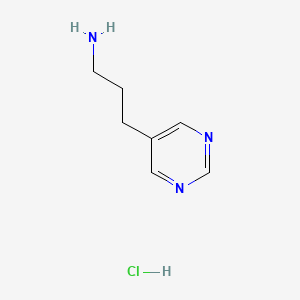
amine](/img/structure/B13261865.png)
![(3-Aminobutyl)[(3-chlorophenyl)methyl]methylamine](/img/structure/B13261875.png)
![2-Ethyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B13261883.png)
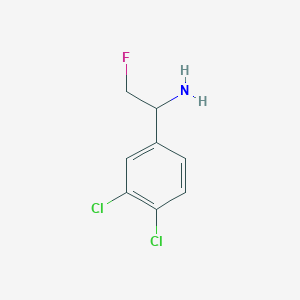
![2-Amino-N-{2-[(difluoromethyl)sulfanyl]phenyl}acetamide](/img/structure/B13261891.png)
![3-{[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]amino}propan-1-ol](/img/structure/B13261906.png)
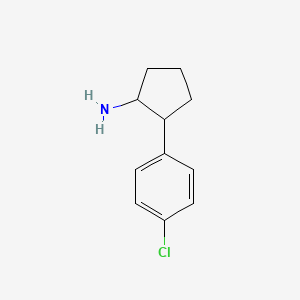

![Spiro[4.4]nonane-1,6-diamine](/img/structure/B13261916.png)
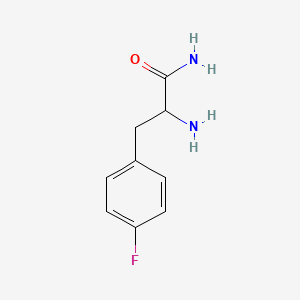
amine](/img/structure/B13261926.png)

